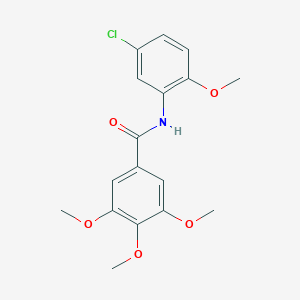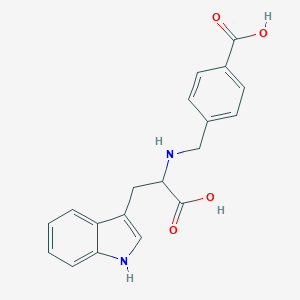
N-(5-chloro-2-methoxyphenyl)-3,4,5-trimethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-chloro-2-methoxyphenyl)-3,4,5-trimethoxybenzamide, also known as CTM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CTM belongs to the class of phenethylamine derivatives and has a molecular weight of 375.86 g/mol.
Mécanisme D'action
The exact mechanism of action of N-(5-chloro-2-methoxyphenyl)-3,4,5-trimethoxybenzamide is not fully understood. However, it is believed that N-(5-chloro-2-methoxyphenyl)-3,4,5-trimethoxybenzamide exerts its therapeutic effects by modulating various signaling pathways involved in cell proliferation, apoptosis, and neuroprotection. N-(5-chloro-2-methoxyphenyl)-3,4,5-trimethoxybenzamide has been shown to inhibit the activity of the protein kinase B (Akt) signaling pathway, which is involved in cell survival and proliferation. N-(5-chloro-2-methoxyphenyl)-3,4,5-trimethoxybenzamide has also been found to activate the extrinsic apoptotic pathway by upregulating the expression of pro-apoptotic proteins such as Bax and downregulating the expression of anti-apoptotic proteins such as Bcl-2.
Biochemical and physiological effects:
N-(5-chloro-2-methoxyphenyl)-3,4,5-trimethoxybenzamide has been shown to exhibit various biochemical and physiological effects. N-(5-chloro-2-methoxyphenyl)-3,4,5-trimethoxybenzamide has been found to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the levels of acetylcholine, which is beneficial in the treatment of Alzheimer's disease. N-(5-chloro-2-methoxyphenyl)-3,4,5-trimethoxybenzamide has also been shown to reduce the levels of reactive oxygen species, which are involved in the pathogenesis of various diseases such as cancer and neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
N-(5-chloro-2-methoxyphenyl)-3,4,5-trimethoxybenzamide has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized in the laboratory. N-(5-chloro-2-methoxyphenyl)-3,4,5-trimethoxybenzamide also exhibits potent anticancer and neuroprotective activity, making it a promising compound for further research. However, N-(5-chloro-2-methoxyphenyl)-3,4,5-trimethoxybenzamide has some limitations for lab experiments. It has poor solubility in water, which can make it challenging to work with in aqueous solutions. Additionally, N-(5-chloro-2-methoxyphenyl)-3,4,5-trimethoxybenzamide has not been extensively studied in vivo, and its pharmacokinetic properties are not fully understood.
Orientations Futures
There are several future directions for research on N-(5-chloro-2-methoxyphenyl)-3,4,5-trimethoxybenzamide. One potential direction is to investigate the pharmacokinetic properties of N-(5-chloro-2-methoxyphenyl)-3,4,5-trimethoxybenzamide in vivo. This could help to determine the optimal dosing regimen for N-(5-chloro-2-methoxyphenyl)-3,4,5-trimethoxybenzamide and its potential use in clinical settings. Another direction is to investigate the potential of N-(5-chloro-2-methoxyphenyl)-3,4,5-trimethoxybenzamide as a therapeutic agent for other diseases such as multiple sclerosis and Huntington's disease. Additionally, the development of novel formulations of N-(5-chloro-2-methoxyphenyl)-3,4,5-trimethoxybenzamide that improve its solubility and bioavailability could enhance its therapeutic potential.
Méthodes De Synthèse
The synthesis of N-(5-chloro-2-methoxyphenyl)-3,4,5-trimethoxybenzamide involves the reaction of 3,4,5-trimethoxybenzoyl chloride with 5-chloro-2-methoxyaniline in the presence of a base such as triethylamine. The reaction takes place under reflux conditions in a suitable solvent such as dichloromethane. The resulting product is then purified using column chromatography to obtain pure N-(5-chloro-2-methoxyphenyl)-3,4,5-trimethoxybenzamide.
Applications De Recherche Scientifique
N-(5-chloro-2-methoxyphenyl)-3,4,5-trimethoxybenzamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. N-(5-chloro-2-methoxyphenyl)-3,4,5-trimethoxybenzamide has been shown to exhibit potent anticancer activity by inducing cell cycle arrest and apoptosis in various cancer cell lines. N-(5-chloro-2-methoxyphenyl)-3,4,5-trimethoxybenzamide has also been found to inhibit the formation of beta-amyloid plaques, which are associated with Alzheimer's disease. Additionally, N-(5-chloro-2-methoxyphenyl)-3,4,5-trimethoxybenzamide has been shown to protect dopaminergic neurons from degeneration, which is a hallmark of Parkinson's disease.
Propriétés
Formule moléculaire |
C17H18ClNO5 |
|---|---|
Poids moléculaire |
351.8 g/mol |
Nom IUPAC |
N-(5-chloro-2-methoxyphenyl)-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C17H18ClNO5/c1-21-13-6-5-11(18)9-12(13)19-17(20)10-7-14(22-2)16(24-4)15(8-10)23-3/h5-9H,1-4H3,(H,19,20) |
Clé InChI |
IPVYEZCTFDUGCJ-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
SMILES canonique |
COC1=C(C=C(C=C1)Cl)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
Pictogrammes |
Environmental Hazard |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}cyclopropanamine](/img/structure/B275544.png)
![[2-(4-fluorophenyl)ethyl]{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine](/img/structure/B275545.png)
![[2-(2-fluorophenyl)ethyl]{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine](/img/structure/B275546.png)
![{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}(2-thienylmethyl)amine](/img/structure/B275547.png)
![{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}(tetrahydrofuran-2-ylmethyl)amine](/img/structure/B275548.png)
![2-({3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amino)butan-1-ol](/img/structure/B275549.png)
![(1-phenylethyl){3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine](/img/structure/B275550.png)


![N-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxybenzyl}-2-methyl-2H-tetrazol-5-amine](/img/structure/B275560.png)
![{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}methylamine](/img/structure/B275564.png)
![2-{4-[(Cyclopropylamino)methyl]-2-methoxyphenoxy}ethanol](/img/structure/B275565.png)
![2-{4-[(Ethylamino)methyl]-2-methoxyphenoxy}ethanol](/img/structure/B275567.png)
![3-(5-{[(Furan-2-ylmethyl)amino]methyl}furan-2-yl)benzoic acid](/img/structure/B275568.png)